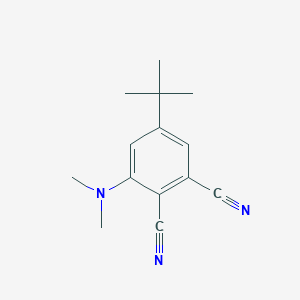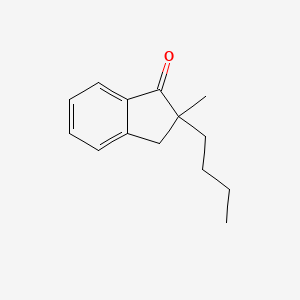
(tert-Butylperoxy)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butylperoxy)(triphenyl)stannane is an organotin compound that features a tert-butylperoxy group and three phenyl groups attached to a tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylperoxy)(triphenyl)stannane typically involves the reaction of triphenyltin hydride with tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ph3SnH+t-BuOOH→Ph3SnOOBu-t+H2
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butylperoxy)(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the peroxy group.
Reduction: It can be reduced to triphenyltin hydride under appropriate conditions.
Substitution: The tert-butylperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include triphenyltin oxide and tert-butyl alcohol.
Reduction: The primary product is triphenyltin hydride.
Substitution: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Aplicaciones Científicas De Investigación
(tert-Butylperoxy)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical initiator in various organic reactions.
Materials Science: The compound can be used in the preparation of novel materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the polymer industry as a polymerization initiator and cross-linking agent
Mecanismo De Acción
The mechanism of action of (tert-Butylperoxy)(triphenyl)stannane involves the generation of free radicals. The peroxy group decomposes to form tert-butoxy radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to the desired chemical transformations. The tin atom plays a crucial role in stabilizing the radical intermediates, facilitating the reaction process .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Another organotin compound used as a radical initiator.
Triphenyltin Hydride: Similar to (tert-Butylperoxy)(triphenyl)stannane but lacks the peroxy group.
(tert-Butylperoxy)propyltrimethoxysilane: A compound with a similar peroxy group but different overall structure
Uniqueness
This compound is unique due to the presence of both the peroxy group and the triphenyltin moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
60593-49-9 |
|---|---|
Fórmula molecular |
C22H24O2Sn |
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
tert-butylperoxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H10O2.Sn/c3*1-2-4-6-5-3-1;1-4(2,3)6-5;/h3*1-5H;5H,1-3H3;/q;;;;+1/p-1 |
Clave InChI |
BRBRVSVCDOMSBH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OO[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)




